molecular formula C6H11Br2ClN2 B14016577 1,1-Bis(2-bromoprop-2-enyl)hydrazine CAS No. 20570-15-4

1,1-Bis(2-bromoprop-2-enyl)hydrazine

Cat. No.: B14016577
CAS No.: 20570-15-4
M. Wt: 306.42 g/mol
InChI Key: MDKVJGIFYNHLGB-UHFFFAOYSA-N
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Description

1,1-Bis(2-bromoprop-2-enyl)hydrazine is an organic compound with the molecular formula C6H10Br2N2 It is characterized by the presence of two bromoprop-2-enyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(2-bromoprop-2-enyl)hydrazine can be synthesized through the reaction of hydrazine with 2-bromoprop-2-enyl bromide under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-bromoprop-2-enyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Bis(2-bromoprop-2-enyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds, including heterocycles and polymers.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-bromoprop-2-enyl)hydrazine involves its interaction with molecular targets through its bromine atoms and hydrazine moiety. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(2-chloroprop-2-enyl)hydrazine
  • 1,1-Bis(2-iodoprop-2-enyl)hydrazine
  • 1,1-Bis(2-fluoroprop-2-enyl)hydrazine

Comparison

1,1-Bis(2-bromoprop-2-enyl)hydrazine is unique due to its bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make it more reactive in substitution reactions and provide different electronic and steric effects.

Properties

CAS No.

20570-15-4

Molecular Formula

C6H11Br2ClN2

Molecular Weight

306.42 g/mol

IUPAC Name

1,1-bis(2-bromoprop-2-enyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H10Br2N2.ClH/c1-5(7)3-10(9)4-6(2)8;/h1-4,9H2;1H

InChI Key

MDKVJGIFYNHLGB-UHFFFAOYSA-N

Canonical SMILES

C=C(CN(CC(=C)Br)N)Br.Cl

Origin of Product

United States

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